1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione 1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 109931-58-0
VCID: VC17589088
InChI: InChI=1S/C20H12BrClN2O2/c21-14-9-15(24-11-7-5-10(22)6-8-11)16-17(18(14)23)20(26)13-4-2-1-3-12(13)19(16)25/h1-9,24H,23H2
SMILES:
Molecular Formula: C20H12BrClN2O2
Molecular Weight: 427.7 g/mol

1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione

CAS No.: 109931-58-0

Cat. No.: VC17589088

Molecular Formula: C20H12BrClN2O2

Molecular Weight: 427.7 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione - 109931-58-0

Specification

CAS No. 109931-58-0
Molecular Formula C20H12BrClN2O2
Molecular Weight 427.7 g/mol
IUPAC Name 1-amino-2-bromo-4-(4-chloroanilino)anthracene-9,10-dione
Standard InChI InChI=1S/C20H12BrClN2O2/c21-14-9-15(24-11-7-5-10(22)6-8-11)16-17(18(14)23)20(26)13-4-2-1-3-12(13)19(16)25/h1-9,24H,23H2
Standard InChI Key NTAUVOJHMPHIHO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)Br)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of an anthracene-9,10-dione core substituted at the 1-position with an amino group, at the 2-position with bromine, and at the 4-position with a 4-chloroanilino moiety. The IUPAC name, 1-amino-2-bromo-4-[(4-chlorophenyl)amino]anthracene-9,10-dione, reflects this substitution pattern . The planar anthraquinone framework facilitates π-π interactions, while the electron-withdrawing bromine and chlorine atoms enhance electrophilic reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC20H12BrClN2O2\text{C}_{20}\text{H}_{12}\text{BrClN}_2\text{O}_2
Molecular Weight427.7 g/mol
CAS Number109931-58-0
DensityNot reported
Boiling PointNot reported

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from anthraquinone precursors. A common route includes:

  • Bromination: Anthraquinone derivatives are brominated at the 2-position using bromine or N\text{N}-bromosuccinimide in acidic media.

  • Amination: The 4-position is functionalized via nucleophilic substitution with 4-chloroaniline under reflux conditions .

  • Purification: Crude product is recrystallized from ethanol or dimethylformamide to achieve >95% purity.

Optimization Challenges

Reaction yields are sensitive to temperature and solvent polarity. For instance, bromination at temperatures exceeding 80°C leads to di-substitution byproducts, while insufficient heating (<60°C) results in incomplete conversion. The electron-deficient anthraquinone core necessitates polar aprotic solvents (e.g., DMF) to stabilize intermediates during amination .

Physicochemical Properties

Spectral Characteristics

UV-Vis spectroscopy reveals strong absorption maxima at 580–620 nm, attributed to the conjugated π-system and charge-transfer transitions between the amino and quinone groups . This chromophoric behavior underpins its utility as a dyes.

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar organic solvents like DMSO and DMF . Stability studies indicate degradation under alkaline conditions (pH > 10), with the chloroanilino group undergoing hydrolysis to form quinone-imine derivatives. Thermal stability extends to 250°C, beyond which decomposition releases HBr\text{HBr} and HCl\text{HCl}.

Industrial Applications

Dye and Pigment Manufacturing

As a vat dye, this anthraquinone derivative imparts intense blue hues to textiles and polymers. Its halogen substituents improve lightfastness compared to non-halogenated analogs . Commercial formulations often blend it with dispersing agents for polyester dyeing, achieving wash-fastness ratings of 4–5 on the ISO 105-C06 scale.

Table 2: Comparative Dye Performance

Property1-Amino-2-bromo-4-(4-chloroanilino)anthraquinoneSolvent Blue 12
λmax\lambda_{\text{max}} (nm)620590
Lightfastness7/86/8
Thermal Stability (°C)250220

Electronic Materials

Recent studies explore its use in organic semiconductors, where the planar structure facilitates charge transport. Thin films exhibit hole mobility of 103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}, suitable for photovoltaic devices.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The bromine atom directs incoming electrophiles to the 3-position, enabling further derivatization. For example, Suzuki coupling with arylboronic acids introduces aryl groups, modulating optical properties .

Redox Behavior

Cyclic voltammetry in acetonitrile shows two reversible reductions at E1/2=0.75VE_{1/2} = -0.75 \, \text{V} and 1.2V-1.2 \, \text{V} (vs. Ag/AgCl), corresponding to quinone-to-semiquinone and semiquinone-to-hydroquinone transitions .

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